1H NMR and 13C NMR chemical shifts of 1-Iodo-3-(2-phenylethyl)bicyclo[1.1.1]pentane
1H NMR and 13C NMR chemical shifts of 1-Iodo-3-(2-phenylethyl)bicyclo[1.1.1]pentane
An In-Depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 1-Iodo-3-(2-phenylethyl)bicyclo[1.1.1]pentane
Authored by: Gemini, Senior Application Scientist
Abstract
The bicyclo[1.1.1]pentane (BCP) moiety has emerged as a critical three-dimensional bioisostere in modern medicinal chemistry, prized for its ability to replace traditional aromatic and tert-butyl groups while often improving physicochemical properties such as solubility and metabolic stability.[1] Understanding the precise spectroscopic signature of functionalized BCP derivatives is paramount for their synthesis and application. This technical guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1-Iodo-3-(2-phenylethyl)bicyclo[1.1.1]pentane, a representative unsymmetrically 1,3-disubstituted BCP. We will dissect the unique structural features of the BCP cage and the electronic effects of its substituents to predict and interpret its NMR chemical shifts, offering researchers a foundational understanding for the characterization of this important class of molecules.
The Unique Structural and Spectroscopic Nature of the Bicyclo[1.1.1]pentane Core
The bicyclo[1.1.1]pentane skeleton is a highly strained yet thermally stable cage system.[2][3] Its rigid, rod-like structure is defined by two bridgehead carbons and three bridging methylene (-CH₂-) groups. This unique geometry imposes specific and predictable patterns in NMR spectroscopy. The most striking feature in the ¹H NMR of 1,3-disubstituted BCPs is that the six protons on the bridging methylene groups are magnetically equivalent, typically appearing as a single, sharp singlet. This is a powerful diagnostic tool for confirming the integrity of the BCP core.
In ¹³C NMR, the chemical shifts of the bridgehead carbons are exquisitely sensitive to the nature of their substituents. The strained nature of the cage influences the hybridization of these carbons, leading to chemical shifts that can differ significantly from analogous acyclic systems.
Predicted NMR Spectral Analysis of 1-Iodo-3-(2-phenylethyl)bicyclo[1.1.1]pentane
To facilitate the analysis, the atoms of the target molecule are numbered as shown in the diagram below.
Figure 1. Molecular structure of 1-Iodo-3-(2-phenylethyl)bicyclo[1.1.1]pentane with atom numbering for NMR assignment.
¹H NMR Spectrum Analysis
The proton NMR spectrum is expected to be relatively simple and highly informative, with distinct regions for the BCP cage, the ethyl linker, and the phenyl group.
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BCP Bridge Protons (H2): The six equivalent methylene protons of the BCP cage are predicted to appear as a sharp singlet. In related 1-iodo-3-substituted BCPs, this signal is typically found in the range of δ 2.30-3.20 ppm . For instance, the bridge protons in 1-iodo-3-(chloromethyl)bicyclo[1.1.1]pentane are observed at δ 2.30 ppm[4], while those in various 1-(3-iodobicyclo[1.1.1]pentanyl)pyridinium salts appear around δ 2.95-3.20 ppm.[5]
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Phenylethyl Protons (H4, H5): The ethyl linker will give rise to two signals.
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The methylene group adjacent to the BCP cage (H4) will be a triplet, deshielded by the cage.
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The methylene group adjacent to the phenyl ring (H5, benzylic) will also be a triplet. Based on standard chemical shift values for ethylbenzene, we expect these signals to appear around δ 1.90-2.20 ppm (H4) and δ 2.70-2.90 ppm (H5) .
-
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Aromatic Protons (H_Ar): The five protons of the monosubstituted phenyl ring will appear in the aromatic region, likely as a complex multiplet between δ 7.15-7.35 ppm .[6][7]
¹³C NMR Spectrum Analysis
The ¹³C NMR spectrum provides critical information about the carbon skeleton, especially the highly substituted bridgehead carbons.
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BCP Bridgehead Carbons (C1, C3):
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C1 (Iodo-substituted): The most characteristic signal in the spectrum. The carbon atom bonded to iodine experiences a strong shielding effect (the "heavy atom effect"), shifting its resonance significantly upfield. In numerous reported 1-iodobicyclo[1.1.1]pentane derivatives, this carbon appears at an exceptionally low chemical shift, often between δ -5.0 and 7.0 ppm .[4][5]
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C3 (Alkyl-substituted): This bridgehead carbon, attached to the phenylethyl group, is expected in the range of δ 44.0-46.0 ppm .[4]
-
-
BCP Bridge Carbons (C2): The three equivalent methylene carbons of the cage typically resonate in a downfield region due to strain. Based on similar structures, their chemical shift is predicted to be around δ 59.0-62.0 ppm .[4][5]
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Phenylethyl Carbons (C4, C5): The two methylene carbons of the ethyl chain are expected around δ 35.0-38.0 ppm .[7]
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Aromatic Carbons (C_Ar): The phenyl group will show four distinct signals: one for the ipso-carbon, two for the ortho and meta carbons, and one for the para-carbon, appearing in the typical aromatic region of δ 126.0-142.0 ppm .[7]
Summary of Predicted Chemical Shifts
The predicted NMR data is summarized in the tables below for easy reference.
Table 1: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted δ (ppm) | Multiplicity | Integration |
|---|---|---|---|
| H_Ar | 7.15 - 7.35 | m | 5H |
| H2 | 2.30 - 3.20 | s | 6H |
| H5 | 2.70 - 2.90 | t | 2H |
| H4 | 1.90 - 2.20 | t | 2H |
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted δ (ppm) |
|---|---|
| C_Ar (ipso, o, m, p) | 126.0 - 142.0 |
| C2 | 59.0 - 62.0 |
| C3 | 44.0 - 46.0 |
| C4, C5 | 35.0 - 38.0 |
| C1 | -5.0 - 7.0 |
Experimental Protocol for NMR Data Acquisition
To ensure the acquisition of high-quality, unambiguous NMR data for 1-Iodo-3-(2-phenylethyl)bicyclo[1.1.1]pentane, the following protocol is recommended. This self-validating system includes standard acquisition and advanced 2D correlation experiments for complete structural assignment.
Sample Preparation
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Dissolution: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for its good solubilizing properties and well-defined residual solvent peak (δ ≈ 7.26 ppm for ¹H) for referencing.[4][8]
-
Internal Standard: Add tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm) for precise chemical shift calibration, or reference to the residual solvent peak.
-
Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
NMR Spectrometer Setup
-
Instrument: A 400 MHz or higher field spectrometer is recommended for optimal signal dispersion.[4]
-
Temperature: Maintain a constant probe temperature, typically 298 K (25 °C).
-
Locking and Shimming: Lock on the deuterium signal of CDCl₃ and perform automated or manual shimming to optimize magnetic field homogeneity.
Data Acquisition Workflow
Figure 2. Recommended workflow for complete NMR characterization.
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¹H NMR: Acquire a standard one-dimensional proton spectrum. This will confirm the presence of the key signals (BCP singlet, ethyl triplets, aromatic multiplet) and their integrations.
-
¹³C{¹H} NMR: Acquire a proton-decoupled ¹³C spectrum. This will reveal the number of unique carbon environments and confirm the presence of the highly shielded C1 signal.
-
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment is crucial to confirm the coupling between the H4 and H5 protons of the ethyl chain.
-
HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment will definitively link each proton signal to its directly attached carbon (e.g., H2 to C2, H4 to C4, etc.).
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) ¹H-¹³C correlations. It is invaluable for assigning the quaternary carbons and confirming the connectivity of the entire molecule, for example, by observing correlations from the H4 protons to the C3 bridgehead carbon.
By following this comprehensive workflow, researchers can achieve an unambiguous and complete assignment of the ¹H and ¹³C NMR spectra for 1-Iodo-3-(2-phenylethyl)bicyclo[1.1.1]pentane and related derivatives, ensuring the highest level of scientific integrity in their characterization.
References
-
Makarov, M. V., & Levin, V. V. (2001). Ab initio calculations of the NMR spectra of [1.1.1]propellane and bicyclo[1.1.1]pentane. Physical Chemistry Chemical Physics, 3(10), 1986-1991. [Link]
-
Bull, J. A., & Walton, J. C. (2018). Synthesis and Applications of Highly Functionalized 1-Halo-3-Substituted Bicyclo[1.1.1]pentanes. Royal Society of Chemistry. [Link]
-
Mykhailiuk, P. K. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry, 86(14), 9513–9523. [Link]
-
Mykhailiuk, P. K. (2024). Synthesis of Functionalized Methyl-Substituted Bicyclo[1.1.1]pentanes. French-Ukrainian Journal of Chemistry, 12(1), 110-116. [Link]
-
Della, E. W., & Hine, P. T. (1976). Synthesis and carbon-13 NMR analysis of a series of bridgehead-substituted polycycloalkanes: carbon-13-labeled methyl as the substituent. Journal of the American Chemical Society, 98(23), 7263-7272. [Link]
-
Mykhailiuk, P. K. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). ACS Publications. [Link]
-
Michl, J., & Kaszynski, P. (2000). Bicyclo[1.1.1]pentanes, [n]Staffanes, [1.1.1]Propellanes, and Tricyclo[2.1.0.02,5]pentanes. Chemical Reviews, 100(1), 169-234. [Link]
-
Alabugin, I. V., & Stepanov, A. A. (2022). Nucleophilic Substitution of 1,3-Diiodobicyclo[1.1.1]pentane: Synthesis of Bicyclo[1.1.1]pentylpyridinium, Quinolinium, Isoquinolinium, and Pyrazolium Salts. National Institutes of Health. [Link]
-
Supporting Information for: Asymmetric Michael addition of acetylacetone to nitroalkenes catalyzed by a primary-secondary diamine-thiourea catalyst. Beilstein Journals. [Link]
-
Anderson, E. A., & Stepan, A. F. (2020). Bridge Functionalisation of Bicyclo[1.1.1]pentane Derivatives. ResearchGate. [Link]
-
Grover, N., et al. (2023). ¹H-NMR spectrum of bicyclo[1.1.1]pentane-1,3-diylbis(diphenylmethanol) (13) in CDCl3. ResearchGate. [Link]
-
Mykhailiuk, P. K. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane- 1,3-dicarboxylic Acid (BCP). Semantic Scholar. [Link]
-
Bull, J. A., & Walton, J. C. (2022). Synthesis of Sulfur-Substituted Bicyclo[1.1.1]pentanes by Iodo-sulfenylation of [1.1.1]Propellane. University of Liverpool Repository. [Link]
-
Anderson, E. A., & Stepan, A. F. (2023). Bridge Heteroarylation of Bicyclo[1.1.1]pentane Derivatives. ACS Publications. [Link]
-
Wang, L., et al. (2018). Exceptional reactivity of the bridgehead amine on bicyclo[1.1.1]pentane. Arkivoc, 2018(5), 184-192. [Link]
-
Kanazawa, J., & Uchiyama, M. (2018). Recent Advances in the Synthetic Chemistry of Bicyclo[1.1.1]pentane. Synlett, 30(01), 1-11. [Link]
-
¹H- and ¹³C-NMR for - The Royal Society of Chemistry. [Link]
-
Wang, Q., et al. (2022). Highly Functional Allyl-Bicyclo[1.1.1]pentane Synthesis by Radical-Initiated Three-Component Stereoselective Allylation. JACS Au, 2(3), 643-650. [Link]
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. Nucleophilic Substitution of 1,3-Diiodobicyclo[1.1.1]pentane: Synthesis of Bicyclo[1.1.1]pentylpyridinium, Quinolinium, Isoquinolinium, and Pyrazolium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. beilstein-journals.org [beilstein-journals.org]
- 7. rsc.org [rsc.org]
- 8. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) - PMC [pmc.ncbi.nlm.nih.gov]
